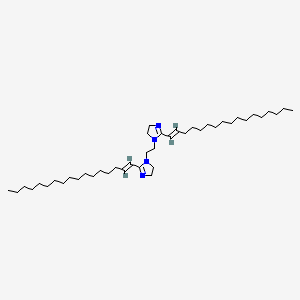

1,1'-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole)

Description

Properties

CAS No. |

93963-91-8 |

|---|---|

Molecular Formula |

C42H78N4 |

Molecular Weight |

639.1 g/mol |

IUPAC Name |

2-[(E)-heptadec-1-enyl]-1-[2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]-4,5-dihydroimidazole |

InChI |

InChI=1S/C42H78N4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-43-35-37-45(41)39-40-46-38-36-44-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30,35-40H2,1-2H3/b33-31+,34-32+ |

InChI Key |

JDPQVQWKTYBHRX-FMWAKIAMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCN2C(=NCC2)/C=C/CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC1=NCCN1CCN2CCN=C2C=CCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Approach

Synthesis of 2-(heptadecenyl)-4,5-dihydro-1H-imidazole Intermediate

- Starting from suitable precursors such as 2-(2-((1E)-1-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethanol or related imidazoline derivatives, the heptadecenyl side chain is introduced via alkylation or condensation reactions.

- The imidazole ring is partially saturated (4,5-dihydro) to stabilize the structure and facilitate further functionalization.

Formation of the Ethylene Bridge

- Two imidazole units are linked through an ethylene bridge, typically by reaction with ethylene dibromide or a similar bifunctional alkylating agent under basic conditions.

- This step requires controlled stoichiometry to avoid polymerization or side reactions.

Purification and Characterization

- The crude product is purified by chromatographic techniques or recrystallization.

- Characterization is performed using NMR to confirm the chemical shifts corresponding to the imidazole protons and the alkene protons of the heptadecenyl chains.

- Mass spectrometry confirms the molecular weight and purity.

Reaction Conditions and Catalysts

- Solvents: Commonly used solvents include polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve reactants and facilitate nucleophilic substitution.

- Catalysts: Acid or base catalysts may be employed depending on the step, for example, mild bases like potassium carbonate for alkylation steps.

- Temperature: Reactions are typically conducted at moderate temperatures (50–100 °C) to balance reaction rate and selectivity.

- Atmosphere: Inert atmosphere (nitrogen or argon) is often used to prevent oxidation of sensitive intermediates.

Comparative Data Table of Key Preparation Parameters

| Step | Reagents/Precursors | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Imidazole ring formation | 2-(2-((1E)-1-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethanol or similar | Base catalyst, polar solvent, 60–80 °C | 70–85 | Alkylation or condensation step |

| Ethylene bridge coupling | Ethylene dibromide or equivalent | Basic conditions, 50–90 °C | 65–80 | Requires stoichiometric control |

| Purification and characterization | Chromatography, NMR, MS | Ambient to mild heating | — | Confirms structure and purity |

Research Findings and Optimization Insights

- The presence of long hydrophobic heptadecenyl chains necessitates the use of solvents that can solubilize both polar and nonpolar moieties.

- Reaction times and temperatures must be optimized to prevent side reactions such as polymerization or over-alkylation.

- Analytical monitoring by NMR during synthesis allows for real-time assessment of reaction progress and intermediate formation.

- Mass spectrometry data confirm the molecular ion peak at m/z ~639, consistent with the molecular weight of the target compound.

- The compound’s amphiphilic nature suggests potential for surfactant applications, but synthesis scale-up requires careful environmental and safety considerations due to the long alkene chains and imidazole moieties.

Chemical Reactions Analysis

Types of Reactions

1,1’-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The imidazole ring allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens, alkylating agents, and acylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

- Antimicrobial Agents :

- Anticancer Research :

- Neurological Applications :

Applications in Materials Science

- Polymer Chemistry :

- Coatings and Adhesives :

Environmental Applications

- Corrosion Inhibition :

- Bioremediation :

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer research | Inhibition of microbial growth; induction of apoptosis |

| Materials Science | Polymer synthesis, coatings, adhesives | Enhanced thermal stability; improved adhesion properties |

| Environmental Chemistry | Corrosion inhibition, bioremediation | Extended material lifespan; effective pollutant degradation |

Case Studies

- Antimicrobial Efficacy Study :

- Polymer Development :

- Corrosion Inhibition Research :

Mechanism of Action

The mechanism of action of 1,1’-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) involves its interaction with molecular targets and pathways within biological systems. The imidazole ring plays a crucial role in binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,1'-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) and related imidazole derivatives:

Structural and Functional Analysis

Alkyl Chain Length vs. Pharmacological Activity

- The heptadecenyl chains in the target compound contrast sharply with the aromatic substituents in Naphazoline Hydrochloride and Benazoline Oxalate . The latter’s naphthalenyl groups enhance binding to adrenergic receptors, enabling vasoconstrictive effects . In contrast, the long alkyl chains in the target compound likely prioritize surfactant-like behavior over receptor targeting .

Heterocyclic Modifications

- Triazole-imidazole hybrids (e.g., compounds C1–C9 in ) exhibit broad-spectrum antimicrobial activity due to the triazole ring’s electron-rich nature, which enhances interactions with microbial enzymes. The absence of a triazole moiety in the target compound may limit similar bioactivity.

Functional Group Impact on Solubility The ethylene bridge in the target compound improves rigidity and thermal stability compared to monomeric imidazoles like 5-oxo derivatives . However, the lack of polar groups (e.g., oxo or hydroxyl) reduces aqueous solubility, restricting pharmaceutical applicability.

Synthetic Pathways While the target compound’s synthesis is unspecified, triazole-imidazole derivatives are synthesized via condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole . Naphazoline Hydrochloride is produced through alkylation of imidazole precursors followed by salt formation .

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Property | 1,1'-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) | Naphazoline Hydrochloride | Triazole-Imidazole Hybrids (C1–C9) |

|---|---|---|---|

| Molecular Weight (g/mol) | 643.13 | 246.74 | 400–550 (variable) |

| Melting Point (°C) | Not reported | 255–260 (decomposes) | 150–220 |

| Solubility | Lipophilic (alkane-dominated) | Water-soluble (HCl salt) | Moderate in DMSO |

| Bioactivity | Limited data; inferred surfactant use | α-adrenergic agonist | Antibacterial/antifungal |

Table 2: Key Structural Differences

| Feature | Target Compound | Naphazoline Hydrochloride | Benazoline Oxalate |

|---|---|---|---|

| Core Structure | Bis-imidazole with ethylene bridge | Monomeric 4,5-dihydroimidazole | Monomeric 4,5-dihydroimidazole |

| Substituents | Heptadecenyl chains | 1-Naphthalenylmethyl | 2-Naphthalenyl |

| Functional Groups | Imidazole, alkyl | Imidazole, aryl, HCl salt | Imidazole, aryl, oxalate salt |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1,1'-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole), and how do reaction conditions influence product purity?

- Methodological Answer : The compound is synthesized via cyclization of substituted amidines or through alkylation of imidazole precursors. For example, nickel-catalyzed cyclization of amido-nitriles under mild conditions (proto-demetallation and dehydrative cyclization) can yield high-purity products . Reaction parameters such as solvent choice (e.g., DMSO for basic conditions) and temperature (room temperature vs. reflux) significantly impact by-product formation. Purification often involves silica gel chromatography or recrystallization, with purity confirmed via HPLC (>98%) .

| Key Reaction Parameters | Impact on Yield/Purity |

|---|---|

| Catalyst (Ni-based) | Enhances regioselectivity |

| Solvent polarity | Affects reaction kinetics |

| Temperature control | Reduces thermal degradation |

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the imidazole backbone and heptadecenyl side-chain geometry. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₄₂H₈₂N₄), while X-ray crystallography resolves stereochemical ambiguities. For example, dihedral angles between imidazole rings and substituents (e.g., 35.78° in related structures) confirm non-planar conformations .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported spectral assignments for this compound?

- Methodological Answer : Discrepancies in NMR signals (e.g., allyl-group torsion angles) can arise from dynamic conformations in solution. Single-crystal X-ray diffraction (using SHELXL-2018/3 ) provides definitive bond lengths and angles. For example, C–H⋯O hydrogen bonds and C–H⋯π interactions in crystal packing (observed in similar imidazoles ) explain solid-state vs. solution-phase spectral differences. Refinement protocols (e.g., anisotropic displacement parameters) ensure accuracy in structural models .

Q. What computational strategies are effective for modeling the compound’s interactions in supramolecular assemblies or MOFs?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and non-covalent interactions. Molecular docking studies assess binding affinities with biological targets (e.g., enzymes in antimicrobial assays ). For MOF applications, ligand geometry (e.g., biphenyl spacers ) is optimized using Materials Studio simulations to enhance porosity and stability.

| Computational Tool | Application |

|---|---|

| DFT | Electronic structure analysis |

| Molecular Dynamics | Solvent interaction modeling |

| Docking Software | Protein-ligand binding |

Q. How can researchers address discrepancies in bioactivity data across studies involving imidazole derivatives?

- Methodological Answer : Variations in bioactivity (e.g., antimicrobial IC₅₀ values) often stem from differences in substituent regiochemistry or assay conditions. Systematic SAR studies (e.g., substituting heptadecenyl with trifluoromethyl ) isolate structural contributors. Meta-analyses of published data (e.g., β-lactamase inhibition ) should normalize for variables like cell line sensitivity and solvent effects .

Safety and Handling

Q. What laboratory safety protocols are recommended for handling this compound during synthesis?

- Methodological Answer : Follow GHS guidelines for imidazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.